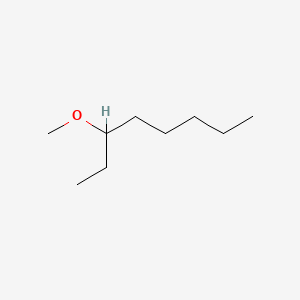
Octane, 3-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octane, 3-methoxy- is an organic compound with the molecular formula C9H20O. It is a derivative of octane, where a methoxy group (-OCH3) is attached to the third carbon atom in the octane chain. This compound is part of the ether family and is known for its applications in various fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octane, 3-methoxy- typically involves the reaction of 3-octanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate carbocation, which then reacts with methanol to form the desired ether. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Octane, 3-methoxy- can be achieved through continuous flow processes where 3-octanol and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then heated and maintained at the optimal temperature to maximize yield. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Octane, 3-methoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used in the presence of a suitable solvent like acetone.
Major Products Formed
Oxidation: Formation of 3-methoxy-2-octanone.
Reduction: Formation of 3-methoxyoctanol.
Substitution: Formation of 3-bromo-octane when reacted with NaBr.
Aplicaciones Científicas De Investigación
Octane, 3-methoxy- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of Octane, 3-methoxy- involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Octane, 2-methoxy-: Similar structure but with the methoxy group on the second carbon.
Octane, 4-methoxy-: Methoxy group on the fourth carbon.
Methoxycyclohexane: A cyclic ether with a methoxy group attached to a cyclohexane ring.
Uniqueness
Octane, 3-methoxy- is unique due to the position of the methoxy group, which influences its chemical reactivity and physical properties. The specific placement of the methoxy group can affect the compound’s boiling point, solubility, and interaction with other molecules, making it distinct from its isomers and other similar compounds.
Propiedades
Número CAS |
54658-02-5 |
|---|---|
Fórmula molecular |
C9H20O |
Peso molecular |
144.25 g/mol |
Nombre IUPAC |
3-methoxyoctane |
InChI |
InChI=1S/C9H20O/c1-4-6-7-8-9(5-2)10-3/h9H,4-8H2,1-3H3 |
Clave InChI |
FRFFONQXEGIMOW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[4,5-dihydro-3-(4-nitrophenyl)-4-phenyl-5-isoxazolyl]-](/img/structure/B13943868.png)
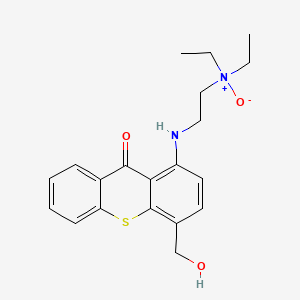


![tert-Butyl 2-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13943911.png)
![n-[2-(2,4-Dimethoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13943912.png)
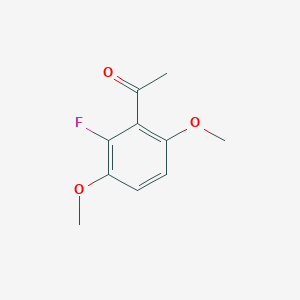
![8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13943920.png)
![4-[2-(Ethylsulfanyl)ethoxy]aniline](/img/structure/B13943925.png)
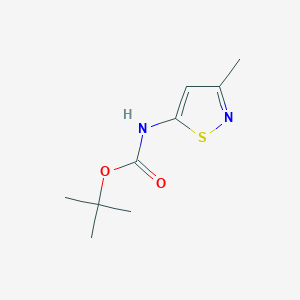

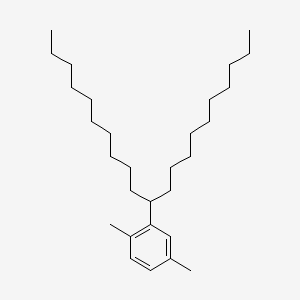
![2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13943943.png)
![4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol](/img/structure/B13943958.png)
